molecular formula C15H23N3O12P2 B031509 DPNI-caged-GABA

DPNI-caged-GABA

Cat. No.: B031509
M. Wt: 499.30 g/mol
InChI Key: QLCHBTSDKGMLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPNI-caged-GABA, also known as Nitroindoline-caged gamma-aminobutyric acid, is a photoactivatable compound used in neuroscience research. It is designed to release gamma-aminobutyric acid upon exposure to light, allowing precise control over gamma-aminobutyric acid signaling in neural tissues. This compound is highly water-soluble and exhibits fast photorelease, making it efficient for use at near-ultraviolet and 405 nm wavelengths .

Mechanism of Action

Target of Action

DPNI-caged-GABA primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. They are responsible for mediating the effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian brain .

Mode of Action

This compound is a nitroindoline-caged GABA . It has similar photochemical properties to MNI-glutamate, including the same quantum yield . It is highly water-soluble and exhibits fast photorelease that is efficient at near-UV and 405 nm wavelengths . Upon exposure to light, the ‘cage’ is rapidly cleaved, releasing the active GABA molecule . This released GABA can then interact with its target GABA-A receptors .

Biochemical Pathways

The released GABA interacts with GABA-A receptors, triggering a series of biochemical reactions. This interaction opens the ion channels, allowing the influx of chloride ions into the neuron . This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential . This process is a key part of the inhibitory neurotransmission in the brain .

Pharmacokinetics

It is known that the compound is highly water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s high water solubility and fast photorelease suggest that it may have good bioavailability .

Result of Action

The activation of GABA-A receptors by the released GABA results in inhibitory neurotransmission . This can lead to a decrease in neuronal excitability and a reduction in the firing of action potentials . Therefore, the overall effect of this compound is to modulate neuronal activity and contribute to the regulation of various physiological processes controlled by the nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of photorelease is dependent on the wavelength of light used . Furthermore, the compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment . It is noted that this compound is stable in solution, with an estimated half-life of 98 days in the light .

Biochemical Analysis

Biochemical Properties

DPNI-caged-GABA is involved in modulating neural electrophysiological activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating neural activity . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, allowing this compound to influence various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPNI-caged-GABA involves the attachment of a nitroindoline group to gamma-aminobutyric acid. The process typically includes the following steps:

    Protection of gamma-aminobutyric acid: The amino group of gamma-aminobutyric acid is protected using a suitable protecting group.

    Attachment of nitroindoline: The protected gamma-aminobutyric acid is reacted with a nitroindoline derivative under specific conditions to form the caged compound.

    Deprotection: The protecting group is removed to yield the final this compound compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: DPNI-caged-GABA primarily undergoes photolysis, where exposure to light cleaves the nitroindoline group, releasing gamma-aminobutyric acid. This photoreaction is efficient at near-ultraviolet and 405 nm wavelengths .

Common Reagents and Conditions:

    Reagents: Nitroindoline derivatives, protecting groups for gamma-aminobutyric acid.

    Conditions: Photolysis is typically conducted using a laser or light source emitting at the required wavelength.

Major Products: The primary product of the photolysis reaction is free gamma-aminobutyric acid, which can then interact with gamma-aminobutyric acid receptors in neural tissues .

Scientific Research Applications

DPNI-caged-GABA has a wide range of applications in scientific research, particularly in neuroscience:

Comparison with Similar Compounds

DPNI-caged-GABA is compared with other caged gamma-aminobutyric acid compounds such as bis-carboxy-2-nitrobenzyl-GABA and nanoliposome-encapsulated caged gamma-aminobutyric acid:

    Bis-carboxy-2-nitrobenzyl-GABA: This compound also allows for optical control of neural tissue but has a different photochemical profile and receptor interaction properties.

    Nanoliposome-encapsulated caged gamma-aminobutyric acid: This compound uses a nanoliposome-based delivery system for modulating neural activity.

Uniqueness of this compound: this compound is unique due to its fast photorelease and high water solubility, making it highly efficient for use in neuroscience research. Its ability to release gamma-aminobutyric acid with minimal pharmacological interference sets it apart from other caged gamma-aminobutyric acid compounds .

Properties

IUPAC Name

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHBTSDKGMLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?

A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.